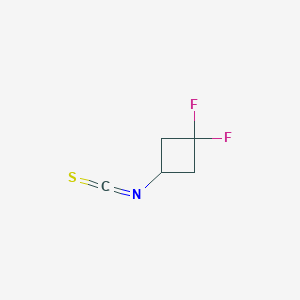
1,1-Difluoro-3-isothiocyanatocyclobutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-3-isothiocyanatocyclobutane is a chemical compound with the molecular formula C5H5F2NS It is characterized by the presence of two fluorine atoms and an isothiocyanate group attached to a cyclobutane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-isothiocyanatocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isothiocyanate sources.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and isothiocyanation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
化学反应分析
Types of Reactions: 1,1-Difluoro-3-isothiocyanatocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents.
Addition: Nucleophiles such as primary amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Products: Fluorine-substituted cyclobutane derivatives.
Addition Products: Thiourea derivatives.
Oxidation/Reduction Products: Various oxidized or reduced forms of the original compound.
科学研究应用
1,1-Difluoro-3-isothiocyanatocyclobutane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1-Difluoro-3-isothiocyanatocyclobutane involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful as a labeling reagent in biochemical studies. The fluorine atoms contribute to the compound’s stability and influence its interaction with molecular targets .
相似化合物的比较
- 1,1-Difluoro-3-isocyanocyclobutane
- 1,1-Difluoro-3-isobutylcyclopentane
- Fluoropyrrolidines
Comparison: 1,1-Difluoro-3-isothiocyanatocyclobutane is unique due to the presence of both fluorine atoms and an isothiocyanate group on a cyclobutane ring. This combination imparts distinct reactivity and stability compared to other fluorinated compounds. For example, fluoropyrrolidines, while also fluorinated, do not possess the isothiocyanate group, which limits their reactivity in certain applications .
属性
分子式 |
C5H5F2NS |
|---|---|
分子量 |
149.16 g/mol |
IUPAC 名称 |
1,1-difluoro-3-isothiocyanatocyclobutane |
InChI |
InChI=1S/C5H5F2NS/c6-5(7)1-4(2-5)8-3-9/h4H,1-2H2 |
InChI 键 |
FSIDNHAMFGRURQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC1(F)F)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


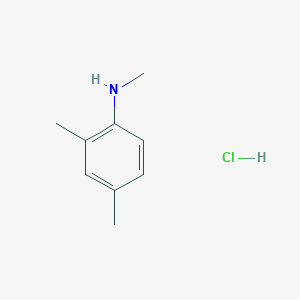
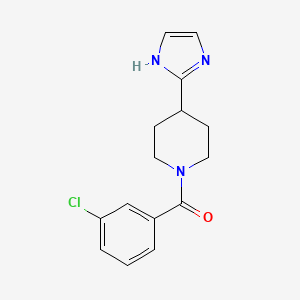
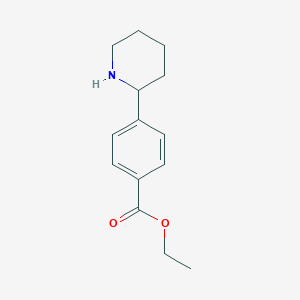
![2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
![1-[3-Chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B13514630.png)

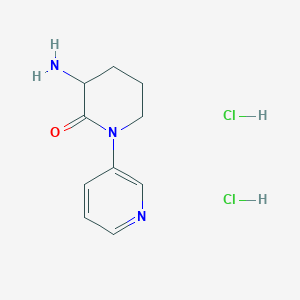
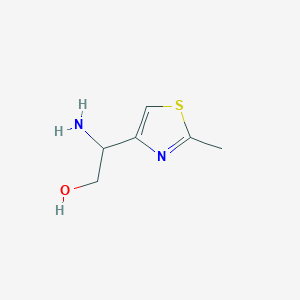
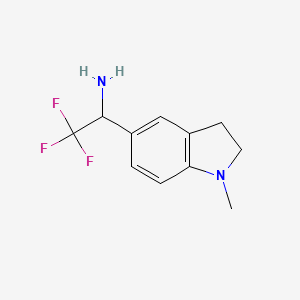
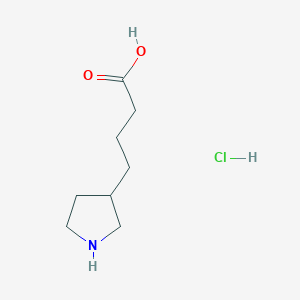
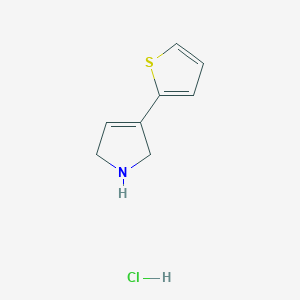
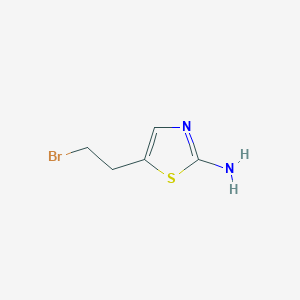
![3-(Benzo[d][1,3]dioxol-5-yloxy)pyrrolidine](/img/structure/B13514662.png)
![[(2S)-2-amino-3,3-dimethylbutyl]dimethylamine](/img/structure/B13514666.png)
